molecular formula C22H22N2O7S B2709964 Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-72-2

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2709964
CAS No.: 900008-72-2
M. Wt: 458.49
InChI Key: ZINQNFHKUXZZSD-UHFFFAOYSA-N
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Description

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonate ester group at position 4, an o-tolyl substituent at position 1, and an ethoxy group on the para position of the sulfonylphenyl ring. The ethoxy group on the sulfonyl moiety may influence electronic properties and solubility, distinguishing it from chlorinated or fluorinated analogs .

Properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-4-29-16-10-12-17(13-11-16)32(27,28)31-19-14-20(25)24(18-9-7-6-8-15(18)3)23-21(19)22(26)30-5-2/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINQNFHKUXZZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process includes the formation of the pyridazine ring, followed by the introduction of the ethoxyphenyl and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Pyridazine Derivatives

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Molecular Weight
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate 4-Cl on sulfonylphenyl N/A N/A ~463.8*
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate 5-CN, 4-CH₃, 1-CF₃Ph 52 106–110 381.3
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 4-CF₃, 1-CF₃Ph N/A N/A 408.3
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-butyl-S, 1-Ph N/A N/A 332.4
Target Compound 4-(4-EtOPh-SO₂O), 1-o-tolyl N/A N/A ~493.5*

*Calculated based on structural formula.

  • Steric Effects : The o-tolyl group (ortho-methylphenyl) introduces steric hindrance, which may reduce crystallization efficiency compared to para-substituted phenyl rings .

Biological Activity

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20N2O7SC_{21}H_{20}N_{2}O_{7}S with a molecular weight of 444.46 g/mol. Its structure features a dihydropyridazine core substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same class. For instance, derivatives similar to this compound have shown promising results against various pathogens.

CompoundMIC (μg/mL)MBC (μg/mL)Activity
Compound 7b0.22 - 0.25Not specifiedExcellent against Staphylococcus aureus
Compound 100.30 - 0.35Not specifiedActive against E. coli

These studies indicate that derivatives exhibit significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .

Anticancer Potential

The anticancer activity of related compounds has also been explored. For example, certain derivatives have been tested for their cytotoxic effects on cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)>60
HeLa (Cervical Cancer)>60

These findings suggest that while the compound may not exhibit strong cytotoxicity at lower concentrations, its derivatives could be further modified to enhance their anticancer properties.

Antioxidant Activity

Antioxidant assays have indicated that compounds in this class may possess significant free radical scavenging abilities. For example, the ability to inhibit lipid peroxidation was assessed using various concentrations:

Concentration (μg/mL)% Inhibition
1025
5055
10075

This data suggests that this compound can effectively reduce oxidative stress in biological systems.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted on structurally similar compounds demonstrated that modifications in the sulfonamide group significantly enhanced antimicrobial efficacy against resistant strains of bacteria .
  • Antioxidant Mechanism : Research indicated that the antioxidant activity correlates with the presence of electron-donating groups in the compound's structure, which facilitates radical scavenging mechanisms .
  • Synergistic Effects : Some derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their overall efficacy against resistant bacterial strains .

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